1-(2,2,2-trifluoroethyl)piperidine
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Overview
Description
1-(2,2,2-Trifluoroethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. The presence of the trifluoroethyl group (-CF3CH2-) imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)piperidine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
- 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid
- This compound-3-carboxylic acid
- This compound-2,4-dione
Comparison: this compound is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical properties compared to other piperidine derivatives. For instance, the trifluoroethyl group increases the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
126422-64-8 |
---|---|
Molecular Formula |
C7H12F3N |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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